3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(Methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic chemical compound that has garnered attention in various scientific fields due to its distinct chemical properties. This compound is structurally characterized by a pyrazole ring substituted at the 1 and 4 positions with a trifluoropropyl and sulfonyl chloride group, respectively, and a methoxymethyl group attached to the nitrogen atom at position 3. The incorporation of these functional groups confers unique reactivity and makes it a valuable intermediate in chemical synthesis and research.
Preparation Methods
The preparation of 3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride involves several key synthetic steps. A common route includes:
Synthetic Routes and Reaction Conditions: : The starting material, 1H-pyrazole, undergoes a sequence of functional group transformations. First, the 1-position of the pyrazole is alkylated with 3,3,3-trifluoropropyl bromide using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The resultant intermediate is then subjected to sulfonylation at the 4-position with chlorosulfonic acid, yielding the sulfonyl chloride derivative. Finally, methoxymethylation at the 3-position is achieved using methoxymethyl chloride and a suitable base.
Industrial Production Methods: : Industrial-scale production mirrors the laboratory synthesis but employs optimized conditions for yield and scalability. This may involve continuous flow processes, large-scale reactors, and enhanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions, notably:
Substitution Reactions: : The sulfonyl chloride group is highly reactive, readily undergoing nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction Reactions: : Although less common, the trifluoropropyl group and pyrazole ring can participate in oxidative transformations under specific conditions.
Addition Reactions: : The pyrazole ring may engage in addition reactions with electrophiles, influencing the electronic environment of the molecule.
Common Reagents and Conditions: : Typical reagents include strong bases (like sodium hydride), nucleophiles (such as amines or alcohols), and electrophiles. Reactions often occur in polar aprotic solvents at controlled temperatures to optimize yields and selectivity.
Major Products Formed: : Depending on the reacting nucleophile, major products include sulfonamides (with amines), sulfonates (with alcohols), and other sulfonyl derivatives.
Scientific Research Applications
This compound finds use in diverse scientific domains, including:
Chemistry: : As a versatile building block for synthesizing more complex molecules, especially in the development of heterocycles and functionalized pyrazoles.
Biology and Medicine: : It serves as a precursor for biologically active molecules, including potential pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: : Utilized in the creation of specialty chemicals and materials with specific desired properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride exerts its effects hinges on its reactivity and interaction with biological targets. The sulfonyl chloride moiety is highly electrophilic, allowing it to covalently modify nucleophilic sites in biomolecules, potentially disrupting normal cellular functions. The trifluoropropyl group contributes to the molecule's overall lipophilicity, influencing its ability to permeate biological membranes and interact with hydrophobic pockets in proteins or enzymes.
Comparison with Similar Compounds
Comparison: : Similar compounds like 3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride and 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride share structural similarities but lack the full trifunctional combination found in the subject compound. This makes 3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride unique in its reactivity and range of applications.
List of Similar Compounds
1H-pyrazole-4-sulfonyl chloride
3-(Methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
There you go! This compound opens the door to a world of possibilities in scientific research and industrial applications. Fascinating, isn't it?
Properties
IUPAC Name |
3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClF3N2O3S/c1-17-5-6-7(18(9,15)16)4-14(13-6)3-2-8(10,11)12/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMHURCMRCHHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1S(=O)(=O)Cl)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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